molecular formula C6H12NNaO2 B8516142 Sodium 6-aminohexanoate CAS No. 7234-49-3

Sodium 6-aminohexanoate

Cat. No. B8516142
CAS RN: 7234-49-3
M. Wt: 153.15 g/mol
InChI Key: CLUHWBURHNNGPK-UHFFFAOYSA-M
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Patent
US05410076

Procedure details

A jacketed 100 mL titration vessel was maintained at 15° C. by a circulating cooling bath. 6-Aminocaproic acid (10.416 g, 0.0794 mol, 2.1 equiv.) was dissolved in 20 mL of 14% aqueous NaOH (0.0794 mol, 2.1 equiv.) at 25° C. to form a solution of sodium 6-aminocaproate. The solution was placed into a 100 mL jacketed beaker which was maintained at 15° C. by a circulating cooling bath. Terephthaloyl chloride (7.674 g, 0.0378 mol, 1 equiv) was added in one portion and the reaction mixture stirred rapidly with a mechanical stirrer. The original pH of the solution was 12.8. As hydrochloric add was generated by the condensation of terephthaloyl chloride and sodium 6-aminocaproate, the pH began to fall. When the pH electrode in the solution sensed that the pH had dropped below the specified pH (in this case, pH=11.00), 14% NaOH was automatically titrated into the reaction to neutralize the hydrochloric acid. In this way the desired pH was maintained for the duration of the reaction. Completion of the reaction can be monitored visually by noting the disappearance of solid terephthaloyl chloride, or by uptake of sodium hydroxide with respect to the required theoretical amount. At the end of the reaction, the mixture was filtered through a bed of celite on a Buchner funnel to remove any unreacted terephthaloyl chloride. The product was precipitated by addition of 2.1 equivalents of 1 molar aqueous sulfuric acid isolated by filtration. The resulting white solid was washed with water to remove any residual NaCl, Na2SO4 or 6-aminocaproic acid. Typical yields: 90-93%.
Quantity
10.416 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+:11]>>[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Na+:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.416 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a circulating cooling bath

Outcomes

Product
Name
Type
product
Smiles
NCCCCCC(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.